molecular formula C8H9F2NO3S B3006841 2-(Difluoromethyl)-4-methoxybenzenesulfonamide CAS No. 2172242-63-4

2-(Difluoromethyl)-4-methoxybenzenesulfonamide

Cat. No.: B3006841
CAS No.: 2172242-63-4
M. Wt: 237.22
InChI Key: MYBKJTQNWMAYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-4-methoxybenzenesulfonamide is a chemical compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-mediated stepwise difluoromethylation, where difluoromethylation reagents are used to introduce the CF2H group onto the aromatic ring . This process can be achieved under various conditions, including the use of catalysts and specific reaction temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-4-methoxybenzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the aromatic ring.

    Substitution: The compound can participate in substitution reactions, where the difluoromethyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds.

Scientific Research Applications

2-(Difluoromethyl)-4-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethyl)-4-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.

Properties

IUPAC Name

2-(difluoromethyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO3S/c1-14-5-2-3-7(15(11,12)13)6(4-5)8(9)10/h2-4,8H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBKJTQNWMAYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.